

# Application Notes and Protocols: HLA-A\*33:01 in Personalized Medicine

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## Introduction

The Human Leukocyte Antigen (HLA) system is a critical component of the human immune system, responsible for distinguishing self from non-self. The high degree of polymorphism in HLA genes has significant implications for disease susceptibility, adverse drug reactions (ADRs), and the efficacy of immunotherapies. This document focuses on the HLA class I allele, HLA-A\*33:01, outlining its clinical significance and providing detailed protocols for its identification and functional assessment in the context of personalized medicine.

The allele HLA-A\*33:01 has been identified as a key biomarker in several clinical contexts. It is notably associated with a protective effect against severe dengue fever and, conversely, a strong predisposition to drug-induced liver injury (DILI) from specific medications. Understanding these associations is paramount for developing safer drugs and tailoring treatments to individual patients.

## Clinical Significance of HLA-A\*33:01

The relevance of HLA-A\*33:01 in personalized medicine is primarily centered on its role in infectious disease and pharmacogenomics.

## Protective Role in Infectious Disease

Dengue Fever: Multiple studies have demonstrated a significant protective association between the presence of HLA-A\*33:01 and a reduced risk of developing severe dengue, including dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1][2][3] This suggests that individuals carrying this allele may mount a more effective T-cell response to the dengue virus, leading to viral clearance without progressing to severe disease.

## Association with Adverse Drug Reactions (ADRs)

Drug-Induced Liver Injury (DILI): HLA-A33:01 is strongly associated with an increased risk of DILI caused by the antifungal drug terbinafine.[4][5][6][7][8] Molecular docking studies suggest that terbinafine may directly interact with the peptide-binding groove of the HLA-A33:01 molecule, altering the repertoire of self-peptides presented to T-cells and triggering an aberrant immune response.[7]

This allele has also been implicated in DILI induced by fenofibrate and ticlopidine, suggesting a potential shared mechanism of immune-mediated hepatotoxicity for drugs with certain structural properties.[4][5][9][10][11]

### Other Reported Associations:

- Allopurinol: Studies on the association between HLA-A\*33:01 and allopurinol-induced severe cutaneous adverse reactions (SCARs) have not shown a significant link.[12]
- Levetiracetam: An inconclusive association has been suggested with levetiracetam-induced maculopapular exanthema.[13]

## Other Disease Associations

- Alzheimer's Disease: Some studies suggest a possible association between HLA-A\*33:01 and an increased risk of developing Alzheimer's disease, often as part of a broader HLA haplotype.[14][15][16][17][18][19]
- Cancer: The role of HLA-A\*33:01 in cancer susceptibility is an area of ongoing research, with some studies suggesting potential associations with certain malignancies like cervical cancer.[6][11][20]

## Data Presentation: Quantitative Summary of HLA-A\*33:01 Associations

The following tables summarize the quantitative data from key studies on the association of HLA-A\*33:01 with various clinical outcomes.

Condition	Drug/Pathogen	Patient Population	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value	Reference(s)
Severe Dengue (DHF/DSS)	Dengue Virus	Filipino Children	0.2	-	Pc = 0.0016	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Dengue Shock Syndrome (DSS)	Dengue Virus	Filipino Children	0.1	-	Pc = 0.0032	<a href="#">[1]</a> <a href="#">[2]</a>
Drug-Induced Liver Injury (DILI)	Terbinafine	European Ancestry	40.5	12.5 - 288.9	$6.7 \times 10^{-10}$	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Drug-Induced Liver Injury (DILI)	Fenofibrate	European Ancestry	163.1 (proxy SNP)	12.3 - 279.8	$3.2 \times 10^{-7}$	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Drug-Induced Liver Injury (DILI)	Ticlopidine	European Ancestry	-	-	0.00002	<a href="#">[5]</a> <a href="#">[10]</a>
Ticlopidine-induced Hepatotoxicity	Ticlopidine	Japanese	13.04 (for HLA-A33:03)	4.40 - 38.59	Pc = $1.24 \times 10^{-5}$	<a href="#">[1]</a>
Alzheimer's Disease	-	-	Not specifically reported for A33:01 alone	-	-	<a href="#">[14]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[19]</a>

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			Not			
			consistentl			
Cervical	-	-	y reported	-	-	[6][20]
Cancer			with OR			
			and p-			
			value			

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Pc: Corrected p-value

## Experimental Protocols

### Protocol 1: High-Resolution HLA-A\*33:01 Typing by Next-Generation Sequencing (NGS)

This protocol provides a general workflow for high-resolution HLA typing using the Illumina MiSeq platform, based on commercially available kits and established methodologies.[1][3][21][22][23]

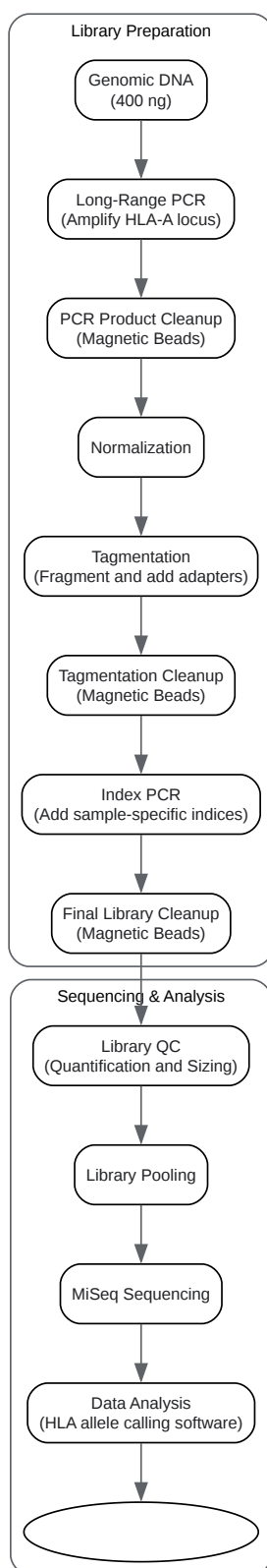
Objective: To accurately determine the presence or absence of the HLA-A\*33:01 allele.

Materials:

- Genomic DNA (gDNA) extracted from whole blood or buccal swabs (concentration  $\geq 10$  ng/ $\mu$ L, A260/280 ratio  $\sim 1.8$ )
- HLA typing NGS kit (e.g., Illumina TruSight HLA Sequencing Panel or similar)
- Long-range PCR reagents
- DNA fragmentation and library preparation reagents (e.g., Nextera tagmentation)
- PCR primers for amplification and indexing
- Magnetic beads for purification (e.g., AMPure XP)
- Nuclease-free water
- MiSeq sequencing reagents and flow cell

- Thermal cycler
- Magnetic stand
- Qubit or similar fluorometer for DNA quantification
- Bioanalyzer or similar for library quality control

Workflow:



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**Figure 1:** Workflow for High-Resolution HLA Typing by NGS.

**Methodology:**

- Long-Range PCR:
  - Set up PCR reactions to amplify the entire HLA-A gene from gDNA. Use primers provided in the commercial kit.
  - A typical thermal cycling program for long-range PCR includes a long extension time (e.g., 5-10 minutes) to amplify large fragments.
- PCR Product Cleanup:
  - Purify the PCR products using magnetic beads to remove primers and dNTPs.
- Library Preparation:
  - Tagmentation: Simultaneously fragment the purified PCR products and add sequencing adapters using a transposase-based method.
  - Index PCR: Perform a limited-cycle PCR to add unique index sequences to each sample's library, allowing for multiplexing.
  - Library Cleanup: Purify the final libraries using magnetic beads.
- Library Quantification and Quality Control:
  - Quantify the final libraries using a fluorometric method (e.g., Qubit).
  - Assess the size distribution of the libraries using an automated electrophoresis system (e.g., Bioanalyzer).
- Sequencing:
  - Pool the indexed libraries in equimolar concentrations.
  - Load the pooled libraries onto a MiSeq flow cell and perform paired-end sequencing according to the manufacturer's instructions.



- Data Analysis:
  - Use specialized HLA typing software to analyze the sequencing data. The software aligns the reads to a reference HLA allele database and calls the genotype, providing high-resolution allele information, including the presence or absence of HLA-A\*33:01.

## Protocol 2: In Vitro T-Cell Activation Assay

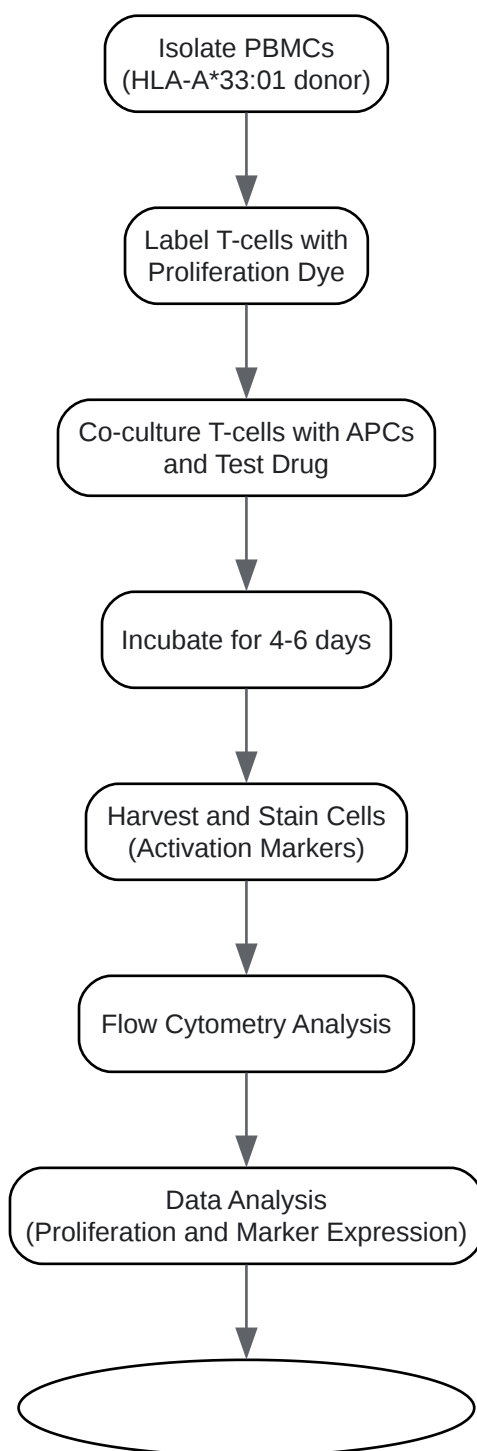
This protocol describes a general method to assess the immunogenic potential of a drug in the context of HLA-A\*33:01 by measuring T-cell activation.[\[12\]](#)[\[22\]](#)[\[24\]](#)[\[25\]](#)

**Objective:** To determine if a drug can induce T-cell activation in the presence of antigen-presenting cells (APCs) expressing HLA-A\*33:01.

**Materials:**

- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A\*33:01 positive donor
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
- Test drug and vehicle control
- Positive control (e.g., phytohemagglutinin - PHA)
- Cell proliferation dye (e.g., CellTrace™ Violet)
- Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
- FACS buffer (PBS with 2% FBS)
- 96-well cell culture plates
- Flow cytometer

**Workflow:**



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**Figure 2:** Experimental Workflow for T-Cell Activation Assay.

Methodology:

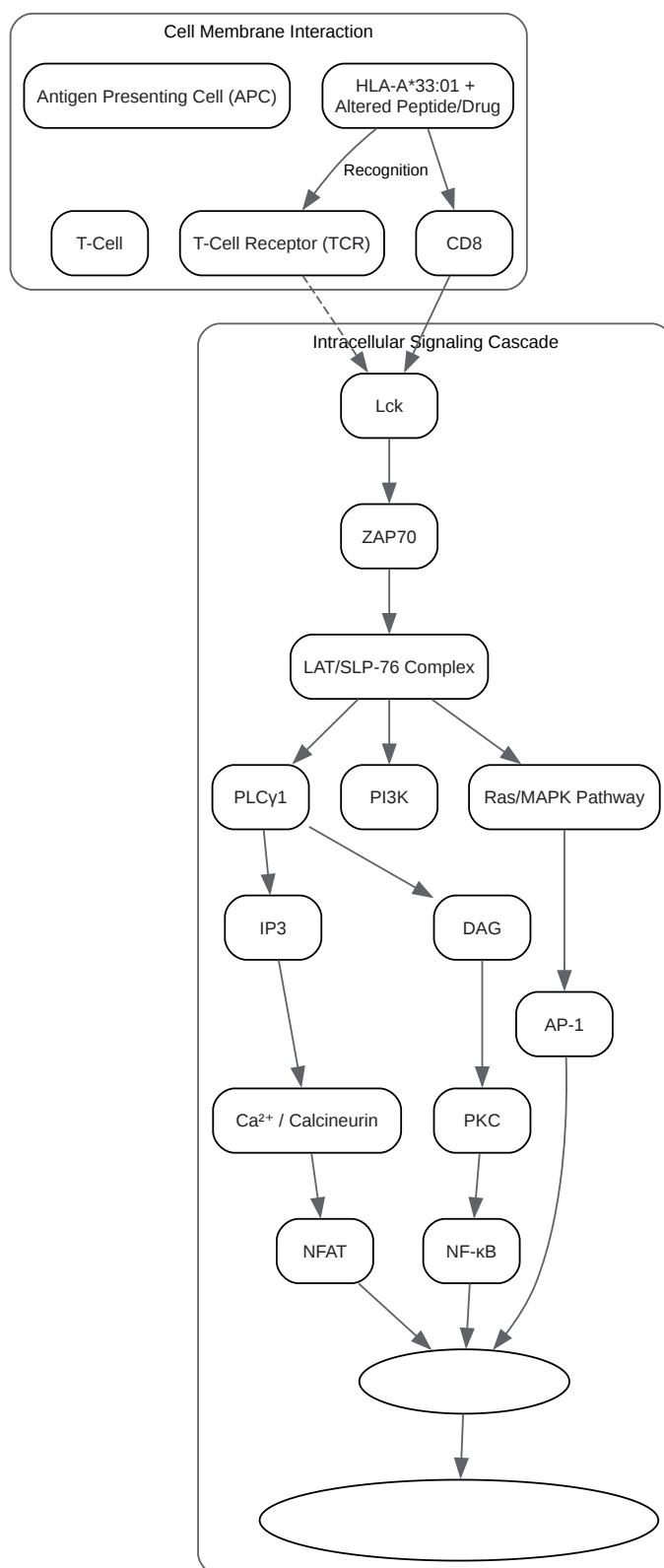
- Cell Preparation:
  - Isolate PBMCs from fresh blood of an HLA-A\*33:01 positive donor using density gradient centrifugation (e.g., Ficoll-Paque).
  - Label the T-cells within the PBMC population with a proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for the tracking of proliferation.
- Cell Culture and Stimulation:
  - Plate the labeled PBMCs in a 96-well plate at a density of  $1-2 \times 10^5$  cells per well in complete RPMI medium.
  - Add the test drug at various concentrations. Include vehicle control, negative control (no stimulation), and positive control (e.g., PHA) wells.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 4-6 days.
- Flow Cytometry Staining and Analysis:
  - Harvest the cells from each well.
  - Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (e.g., CD69 for early activation, CD25 for later activation).
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on the CD4+ and CD8+ T-cell populations.
  - Analyze the dilution of the proliferation dye to quantify the percentage of divided cells.

- Analyze the expression levels of activation markers (CD69, CD25) on the T-cell populations.
- An increase in T-cell proliferation and/or upregulation of activation markers in the presence of the drug compared to the vehicle control indicates a potential immunogenic response.

## Signaling Pathways

### T-Cell Receptor (TCR) Signaling Pathway

The interaction of a T-cell with an APC is a critical event in the adaptive immune response. In the context of HLA-A\*33:01-associated ADRs, it is hypothesized that the drug binds to the HLA molecule, altering the presented self-peptide repertoire. This "altered-self" complex is then recognized by specific T-cells, leading to their activation and the initiation of an inflammatory cascade. The general signaling pathway is depicted below.



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**Figure 3:** Simplified T-Cell Receptor Signaling Pathway.

# Applications in Drug Development and Personalized Medicine

The association of HLA-A\*33:01 with specific ADRs has important implications for drug development and clinical practice.

- **Pre-prescription Screening:** For drugs with a strong HLA-A\*33:01 association, such as terbinafine, pre-prescription genotyping could be a valuable tool to identify patients at high risk of developing DILI. This would allow clinicians to choose alternative medications for susceptible individuals. While not yet a standard guideline, the strong evidence warrants consideration, particularly in populations with a higher frequency of this allele.
- **Drug Development:**
  - **Early Stage Screening:** In vitro assays, such as the T-cell activation protocol described, can be used during preclinical development to assess the potential for new drug candidates to cause HLA-A\*33:01-restricted immunogenicity.
  - **Clinical Trial Design:** If a drug candidate shows potential for HLA-A33:01-mediated ADRs, *clinical trials could be designed to stratify patients based on their HLA genotype.*[\[26\]](#)[\[27\]](#) *This would allow for a more accurate assessment of the drug's safety profile and could help to identify a subpopulation in which the drug is safe and effective. Currently, there are no widely publicized clinical trials that have specifically used HLA-A33:01 for patient stratification.*
- **Biomarker for DILI Diagnosis:** In cases of DILI with an unknown causative agent, genotyping for HLA-A\*33:01 could provide evidence to support or rule out certain drugs as the cause, especially if the patient has been exposed to terbinafine, fenofibrate, or ticlopidine.

Currently, there are no specific guidelines from regulatory bodies like the FDA or EMA that mandate testing for HLA-A\*33:01 before prescribing any specific drug.[\[8\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) However, the growing body of evidence highlights its importance as a pharmacogenomic biomarker.

## Conclusion

HLA-A33:01 is an important genetic marker with dual roles in personalized medicine, offering protection against a significant infectious disease while increasing susceptibility to severe adverse reactions to specific drugs. The application of high-resolution HLA typing and in vitro functional assays can empower researchers and clinicians to better predict individual responses to pathogens and medications. As our understanding of the mechanisms underlying these associations grows, the integration of HLA-A33:01 testing into clinical practice holds the promise of improving patient safety and advancing the field of personalized medicine.

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